Cas no 72877-47-5 (6H-Purin-6-one,9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro-)

6H-Purin-6-one,9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro- structure
72877-47-5 structure
Nome del prodotto:6H-Purin-6-one,9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro-
Numero CAS:72877-47-5
MF:C11H12N4O4
MW:264.23738193512
CID:567118
PubChem ID:135459780

6H-Purin-6-one,9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro-
    • 9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-3H-purin-6-one
    • neplanocin D
    • (1S,2R,5R)-3-(hydroxymethyl)-5-(6-hydroxy-9H-purin-9-yl)cyclopent-3-ene-1,2-diol
    • 3-cyclopentene-1,2-diol, 3-(hydroxymethyl)-5-(6-hydroxy-9H-purin-9-yl)-, (1S,2R,5R)-
    • CHEMBL337979
    • 9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one
    • BRN 4880880
    • SCHEMBL12280544
    • 72877-47-5
    • 6H-Purin-6-one, 9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-1,9-dihydro-
    • 6H-Purin-6-one, 1,9-dihydro-9-(4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (1R-(1-alpha,4-beta,5-beta))-
    • DTXSID80223174
    • Inchi: InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)
    • Chiave InChI: ZOGIBYIZRGKFQR-UHFFFAOYSA-N
    • Sorrisi: OCC1=CC(C(O)C1O)n1cnc2c(O)ncnc12 |t:2|

Proprietà calcolate

  • Massa esatta: 264.08596
  • Massa monoisotopica: 264.086
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 452
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 120Ų
  • XLogP3: -2.2

Proprietà sperimentali

  • Densità: 1.91
  • Punto di ebollizione: 683°C at 760 mmHg
  • Punto di infiammabilità: 366.9°C
  • Indice di rifrazione: 1.856
  • PSA: 119.97
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd